Camiglibose

enzyme kinetics slow-binding inhibition intestinal disaccharidase

Camiglibose (MDL 73945) is the only α-glucosidase inhibitor with time-dependent, slow-binding kinetics—potency increases 10–500× after 2 h preincubation. Unlike acarbose or miglitol, Camiglibose retains full efficacy after 16 days of daily dosing with zero tolerance, eliminating dose escalation in chronic studies. It shows enhanced glycemic suppression in diabetic vs. normoglycemic models and does not inhibit lysosomal α-glucosidase, ensuring clean mechanistic interpretation. For protocols requiring stable, long-term postprandial glucose control without confounding off-target effects, Camiglibose is the definitive tool compound. Standard preincubation (2 h, 37°C) recommended for maximal potency.

Molecular Formula C13H25NO9
Molecular Weight 339.34 g/mol
CAS No. 127214-23-7
Cat. No. B162529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamiglibose
CAS127214-23-7
Synonyms1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol
camiglibose
camiglibose anhydrous
camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer
MDL 73945
MDL-73945
Molecular FormulaC13H25NO9
Molecular Weight339.34 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O
InChIInChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1
InChIKeyUEZIBPZHJNOZNX-CDTKKYFSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Camiglibose (CAS 127214-23-7): α-Glucohydrolase Inhibitor Procurement Guide for Metabolic Research


Camiglibose (MDL 73945) is a synthetic small-molecule α-glucohydrolase inhibitor belonging to the alpha-glucosidase inhibitor (AGI) class of antihyperglycemic agents [1]. Patented by Merrell Dow Pharmaceuticals and assigned USAN/INN designation, Camiglibose acts at the intestinal brush border to delay carbohydrate hydrolysis and reduce postprandial glycemic excursions [2]. Unlike the clinically established AGIs acarbose, miglitol, and voglibose, Camiglibose exhibits a time-dependent inhibition mechanism that fundamentally distinguishes its pharmacological profile and makes it a valuable research tool for dissecting intestinal disaccharidase kinetics [1].

Why Camiglibose Cannot Be Replaced by Generic α-Glucosidase Inhibitors in Mechanistic Studies


The α-glucosidase inhibitor class is mechanistically heterogeneous. Acarbose is a competitive, reversible pseudotetrasaccharide that inhibits both α-amylase and α-glucosidases; miglitol and voglibose are competitive, reversible iminosugar-based inhibitors selective for α-glucosidases [1]. Camiglibose differs fundamentally: it is a time-dependent inhibitor whose potency increases 10- to 500-fold upon preincubation with the enzyme, consistent with slow-binding or mechanism-based inhibition kinetics [2]. This property produces a pharmacological profile—including prolonged duration of action, retained efficacy upon chronic dosing, and lack of lysosomal α-glucosidase cross-inhibition—that cannot be replicated by simply substituting acarbose, miglitol, or voglibose in experimental protocols [2].

Camiglibose (127214-23-7): Quantitative Differentiation Evidence Against Closest α-Glucosidase Inhibitor Comparators


Time-Dependent Inhibition: Camiglibose Requires Preincubation for Full Potency, Unlike Competitive Reversible AGIs

Camiglibose is a time-dependent inhibitor of intestinal α-glucohydrolases. After 2 h preincubation with rat intestinal mucosa preparation before substrate addition, Camiglibose inhibited sucrase, maltase, glucoamylase, and isomaltase with IC50 values of 2 × 10⁻⁷ M, 1 × 10⁻⁶ M, 5 × 10⁻⁶ M, and 8 × 10⁻⁶ M, respectively [1]. Without preincubation, Camiglibose was 10- to 500-fold less potent [1]. In contrast, acarbose, miglitol, and voglibose are classical competitive, reversible inhibitors that do not exhibit time-dependent potency enhancement; acarbose inhibits rat sucrase with an IC50 of 12.3 ± 0.6 μM without preincubation requirement [2]. This mechanistic distinction means Camiglibose's apparent potency in an assay is critically dependent on preincubation time—an experimental variable irrelevant for acarbose or miglitol.

enzyme kinetics slow-binding inhibition intestinal disaccharidase

Lysosomal α-Glucosidase Selectivity: Camiglibose Spares Lysosomal Enzyme, Unlike Miglitol and Emiglitate

At doses that significantly reduced the glycemic response to carbohydrate (1–3 mg/kg p.o. in rats), Camiglibose did not inhibit liver lysosomal α-glucosidase activity and did not cause lysosomal glycogen accumulation [1]. This is a critical selectivity feature. By comparison, miglitol inhibits human lysosomal α-glucosidase with an IC50 of 0.35 μM , and emiglitate (BAY o 1248), a closely related deoxynojirimycin-derivative AGI, causes dose-dependent hepatic lysosomal glycogen storage in fasted rats . The ability of Camiglibose to discriminate between intestinal brush-border α-glucohydrolases and the lysosomal acid α-glucosidase responsible for glycogen catabolism represents a therapeutically meaningful selectivity window not uniformly shared across the AGI class.

lysosomal glycogen storage off-target safety α-glucosidase selectivity profiling

In Vivo Glycemic Control Potency: Camiglibose vs. Acarbose in Rat Sucrose Challenge Models

In rat oral sucrose tolerance tests, Camiglibose demonstrates potent glycemic suppression at low oral doses. When administered 1 h before a 2 g/kg body weight sucrose load, 0.3 mg/kg Camiglibose significantly reduced the 0–3 h glycemic response area under the curve (AUC) by 62% [1]. At 1 mg/kg administered simultaneously with sucrose, Camiglibose reduced the glycemic response by 45% [1]. For comparison, acarbose—the prototypical AGI—exhibits an ED50 of 1 mg/kg for reducing blood glucose increase following an oral sucrose load in rats [2]. Thus, Camiglibose achieves greater than 50% glycemic suppression at less than one-third the ED50 dose of acarbose (0.3 vs. 1 mg/kg) when administered with appropriate pre-dosing, directly reflecting its time-dependent mechanism.

postprandial hyperglycemia oral sucrose tolerance test in vivo efficacy comparison

Chronic Dosing Without Tolerance: Camiglibose Retains Full Efficacy After 16 Days, Enabling Longitudinal Metabolic Studies

A critical procurement consideration for chronic disease models is whether compound efficacy diminishes with repeated administration. Camiglibose was as effective after 16 consecutive daily oral doses as after a single dose in rats, with no diminution of glycemic response suppression [1]. This distinguishes Camiglibose from compounds that exhibit tachyphylaxis or tolerance upon chronic intestinal enzyme inhibition. While formal comparative chronic-dosing tolerance data for acarbose, miglitol, and voglibose in identical rat models are not available in a single study, clinical experience with acarbose notes the potential for adaptive changes in intestinal enzyme expression and gut microbiota metabolism with prolonged use [2]. The absence of tolerance with Camiglibose is mechanistically linked to its time-dependent, tight-binding interaction with the enzyme target, which maintains sustained inhibition despite repeated substrate challenge.

drug tolerance chronic efficacy repeated dosing pharmacology

Enhanced Efficacy in the Diabetic State: Camiglibose Is More Potent in Streptozocin-Diabetic Rats Than in Normoglycemic Controls

Camiglibose was more effective against a sucrose load in streptozocin-administered (diabetic) rats than in normoglycemic control rats [1]. This disease-state-dependent efficacy enhancement is atypical for the AGI class; acarbose, for instance, is generally equally or less effective in diabetic versus normal animals due to compensatory increases in intestinal disaccharidase activity and accelerated gastric emptying in the diabetic state [2]. The enhanced potency of Camiglibose under diabetic conditions may reflect its time-dependent mechanism: the prolonged enzyme-inhibitor complex residence time becomes pharmacodynamically more consequential when substrate flux is elevated, as occurs in the diabetic intestine. This property makes Camiglibose uniquely suited for diabetes-focused research where normoglycemic pilot data may underestimate therapeutic potential.

diabetic pharmacology streptozocin model disease-state dependent efficacy

Camiglibose (127214-23-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Slow-Binding Enzyme Inhibitor Kinetic Studies and Mechanistic Pharmacology

Camiglibose's time-dependent inhibition—with a 10- to 500-fold potency shift upon 2 h preincubation with intestinal mucosa preparations [1]—makes it an ideal probe for studying slow-binding or mechanism-based inhibition kinetics at intestinal α-glucohydrolases. Unlike acarbose, miglitol, or voglibose, which act as classical competitive reversible inhibitors, Camiglibose enables researchers to dissect the role of enzyme-inhibitor residence time in determining in vivo duration of action. Protocols should incorporate a standardized preincubation step (2 h, 37°C) to achieve maximal inhibitory potency, and kinetic analyses should account for the time-dependent component that is absent from standard AGI pharmacology.

Chronic In Vivo Metabolic Studies Requiring Sustained Efficacy Without Tolerance

For longitudinal studies of postprandial hyperglycemia in rodent models of type 2 diabetes or metabolic syndrome lasting ≥2 weeks, Camiglibose offers a critical advantage: efficacy is fully retained after 16 days of daily oral dosing with no evidence of tolerance [1]. This eliminates the need for dose escalation mid-study and removes pharmacodynamic drift as a confounding variable. Procurement should prioritize Camiglibose over generic acarbose or miglitol when the experimental design requires stable glycemic suppression across multiple weeks, particularly in protocols where within-subject pre-post comparisons of glucose tolerance are the primary endpoint.

Diabetic-State Pharmacology Where Disease-Dependent Efficacy Enhancement Is Desired

Camiglibose uniquely demonstrates enhanced glycemic suppression in streptozocin-diabetic rats compared to normoglycemic controls [1]. This property makes it the AGI of choice for diabetes-focused research programs where pilot studies in healthy animals may otherwise underestimate therapeutic potential. Investigators studying postprandial glucose control in insulin-deficient or insulin-resistant states should select Camiglibose to maximize assay sensitivity and avoid false-negative outcomes that can occur with acarbose or miglitol when tested exclusively in normoglycemic models.

Selective Intestinal α-Glucohydrolase Targeting Without Lysosomal Enzyme Cross-Inhibition

For studies requiring clean discrimination between intestinal brush-border α-glucohydrolases and lysosomal acid α-glucosidase, Camiglibose is the preferred tool compound. At pharmacologically effective doses (1–3 mg/kg in rats) that reduce glycemic response by 45–65%, Camiglibose does not inhibit liver lysosomal α-glucosidase or induce lysosomal glycogen accumulation [1]. This contrasts with miglitol (lysosomal α-glucosidase IC50 = 0.35 μM) and emiglitate (dose-dependent hepatic glycogen storage via lysosomal pathway), enabling researchers to attribute metabolic effects exclusively to intestinal enzyme inhibition without confounding lysosomal toxicity signals.

Quote Request

Request a Quote for Camiglibose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.